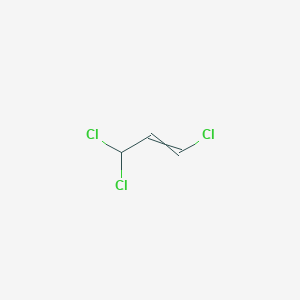

2-Chloro-1,5-hexadiene

描述

2-Chloro-1,5-hexadiene is an organic compound with the molecular formula C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .

Molecular Structure Analysis

2-Chloro-1,5-hexadiene contains a total of 15 bonds; 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds . The molecule is characterized by the presence of two carbon-carbon double bonds separated by a single bond, making it a member of the class of compounds known as allenes .科学研究应用

Studies on Electron-Promoted Cope Cyclization

- Electron-Promoted Cyclization : A study explored the electron-promoted Cope cyclization of 2,5-phenyl-1,5-hexadiene radical anions, including variations with chloro groups. The research investigated molecular structures and reactions with neutral reagents, providing insights into cyclization and reaction thermochemistry (Chacko & Wenthold, 2007).

Dehydrodimerization Using Bismuth Oxide

- Conversion of Propylene to 1,5-Hexadiene : Bismuth oxide was used as an oxidant for converting propylene to 1,5-hexadiene. This study highlighted the impact of reaction temperature and the process of cyclically carrying out the reaction (Swift, Bozik, & Ondrey, 1971).

Polymer Stabilization Research

- Polymer Stabilization : Research focused on the addition of HCl to 2–4 hexadiene for poly(vinyl chloride) stabilization, examining the catalytic role of Lewis acids and the formation of chlorohexenes (Hoang, Michel, & Guyot, 1982).

Research in Organic Synthesis

- Polybromated Hexadienics Synthesis : A study on the bromination of 1,5‐hexadiyne and its conversion to various derivatives revealed insights into the stereochemistry of the compounds and their transformations (Figeys & Gelbcke, 2010).

Chemical Reaction Studies

- Tetrachloromethane Addition : The addition of tetrachloromethane to 1,5-hexadiene was studied, highlighting different catalysts' roles in the formation of adducts (Kotora & Hájek, 1992).

Catalytic Conversion Research

- Catalytic Cyclohexene Production : A process for cyclizing 1,5-hexadiene to cyclohexene using a combination of catalysts was investigated, contributing to organic synthesis methodologies (Graham, 1991).

安全和危害

2-Chloro-1,5-hexadiene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-chlorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBJLMQTIJDBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,5-hexadiene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)